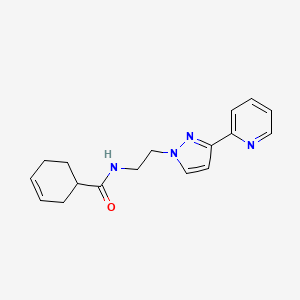

![molecular formula C16H12N2O2 B2986365 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol CAS No. 151055-11-7](/img/structure/B2986365.png)

2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the preparation of amide–imine conjugates, which were then used for further synthesis of Mo (VI) complexes . Another study discusses the synthesis and characterization of a single crystal containing Schiff bases .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, NMR, IR, and UV‒Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the title compound were performed by Hartree‒Fock and density functional theory methods .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a solution of 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol was heated under reflux for 5 hrs. The resulting precipitate was filtered and recrystallized from ethanol to give the Schiff base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, IR spectrum, and NMR data of a similar compound were reported .Scientific Research Applications

I have conducted a search and found several scientific research applications for the compound 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol. Below are detailed sections for each application:

Coordination Chemistry

Schiff bases derived from 2-hydroxy-1-naphthaldehyde, such as our compound of interest, are frequently used as chelating ligands in coordination chemistry. They can form complexes with various metals, which can be utilized in catalysis, enzyme inhibition, and more .

Sensor Development

These compounds have been used to develop sensors, particularly for detecting metal ions. For example, they can act as fluorescence-enhanced sensors for ions like Al3+, offering high selectivity and sensitivity .

Pharmaceutical Research

The Schiff base compounds exhibit photochromic and thermochromic properties, which can be explored in pharmaceutical research for developing drugs that respond to light or temperature changes .

Material Science

In material science, these compounds can be used to synthesize novel materials with specific optical or electronic properties due to their ability to form stable complexes with metals .

Organic Synthesis

They serve as intermediates in organic synthesis, facilitating the creation of complex organic molecules through various reactions such as cycloadditions .

Analytical Chemistry

Due to their selective binding with certain metals, these compounds can be employed in analytical chemistry for the qualitative or quantitative determination of metal ions in samples .

Safety and Hazards

Mechanism of Action

Target of Action

The compound, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol, is a type of Schiff base . Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . Therefore, the primary targets of this compound are likely to be metal ions in biological systems.

Mode of Action

As a Schiff base, this compound can interact with its targets (metal ions) through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group . This interaction can result in the formation of a stable complex between the compound and the metal ion .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metal ions can influence the compound’s action, efficacy, and stability. For example, changes in pH can affect the compound’s ability to form complexes with metal ions, while temperature can influence the rate of these reactions .

properties

IUPAC Name |

2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXBXJNLRFGQPO-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=C(C=CC=N3)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(2,4-Difluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2986283.png)

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)